molecular formula C10H10N2O2S B037739 Ethyl 5-cyano-6-mercapto-2-methylnicotinate CAS No. 113858-90-5

Ethyl 5-cyano-6-mercapto-2-methylnicotinate

Cat. No. B037739
M. Wt: 222.27 g/mol
InChI Key: YMUNSRSFLNLDAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-cyano-6-mercapto-2-methylnicotinate involves complex chemical reactions and methodologies. For example, one study describes the synthesis of related ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, showcasing the intricate steps and conditions necessary to achieve the desired compounds (Mosti et al., 1992).

Molecular Structure Analysis

The molecular structure of ethyl 5-cyano-6-mercapto-2-methylnicotinate and related compounds has been determined using various spectroscopic techniques, including XRD and NMR, providing detailed insights into the arrangement of atoms and the chemical bonds within the molecule. A detailed spectroscopic analysis of a similar compound offers insights into the molecular interactions and structure (Singh et al., 2013).

Chemical Reactions and Properties

The compound participates in various chemical reactions, highlighting its reactivity and potential for further chemical modifications. The synthesis and reactions of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles with ethyl cyanoacetate demonstrate the compound's versatility and potential for creating a wide range of derivatives (El-Sherief et al., 2011).

Scientific Research Applications

Synthesis and Manufacturing Improvements

Ethyl 5-cyano-6-mercapto-2-methylnicotinate is used in synthesizing key intermediates for the manufacture of P2Y12 antagonists. An efficient and practical route has been developed for the multikilogram manufacture of this compound, leading to significant improvements in yield, purity, and operability. This process has been instrumental in supporting clinical development, especially in terms of scale and efficiency (Bell et al., 2012).

Drug Synthesis

This compound is also pivotal in the synthesis of certain drugs. For instance, it was used in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. The process for this synthesis has been scaled up to 20 kg batches, supporting both preclinical and clinical studies (Andersen et al., 2013).

Chemical Reactions

The reactivity of this compound with other chemical entities is of significant interest. For example, it reacts with N-[4-(aminosulfonyl) phenyl]-2-chloroacetamide derivatives to form various novel compounds. These reactions have been explored for potential applications, including antibacterial properties (Gad-Elkareem & El-Adasy, 2010).

Supramolecular Property Evaluation

A pyridone-based phthalimide fleximer containing ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate was synthesized and structurally analyzed. The supramolecular self-assembly and noncovalent interactions of this compound were thoroughly investigated, revealing flexible motifs and various conformations, contributing to the understanding of its supramolecular framework (Dowarah et al., 2022).

Potential in Cardiotonic Activity

Research into the cardiotonic activity of derivatives of ethyl 5-cyano-6-mercapto-2-methylnicotinate and related compounds has been conducted. This exploration contributes to the understanding of the structural-activity relationship and potential therapeutic applications of these compounds in cardiology (Mosti et al., 1992).

Safety And Hazards

Safety precautions for handling Ethyl 5-cyano-6-mercapto-2-methylnicotinate include keeping the compound away from heat, sparks, open flames, and hot surfaces . It should not be handled until all safety precautions have been read and understood . The compound should be kept away from clothing and combustible materials . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

ethyl 5-cyano-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-3-14-10(13)8-4-7(5-11)9(15)12-6(8)2/h4H,3H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUNSRSFLNLDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352227
Record name Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 5-cyano-6-mercapto-2-methylnicotinate

CAS RN

113858-90-5
Record name Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-cyano-6-mercapto-2-methylnicotinate
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